molecular formula C16H22N6O3 B2675365 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 2034575-84-1

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2675365
CAS No.: 2034575-84-1
M. Wt: 346.391
InChI Key: UEGSHJXSEALMIC-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound designed for research applications. This molecule features a 1,3,5-triazine core, a heterocyclic scaffold noted for its versatility in medicinal chemistry and drug discovery . The structure incorporates a urea bridge connecting a substituted 1,3,5-triazine ring to a 2-methoxy-5-methylphenyl group. The 1,3,5-triazine moiety is a common pharmacophore in scientific research, with derivatives investigated for various biological activities . The specific substitution pattern on the triazine ring, including dimethylamino and methoxy groups, along with the methoxy-substituted phenylurea side chain, suggests potential for interaction with biological targets. Researchers may investigate this compound as a building block in synthetic chemistry or as a candidate for screening against enzymatic and receptor targets. This product is intended for chemical or biological research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-10-6-7-12(24-4)11(8-10)18-15(23)17-9-13-19-14(22(2)3)21-16(20-13)25-5/h6-8H,9H2,1-5H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGSHJXSEALMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a derivative of triazine and urea, which has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N5O3C_{15}H_{19}N_{5}O_{3} with a molecular weight of approximately 317.34 g/mol. The compound features a triazine ring that is known for its diverse applications in medicinal chemistry.

Research indicates that compounds with similar structures often exhibit significant biological activities. The dimethylamino group enhances the compound's ability to interact with various biological targets, particularly G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.

Interaction with GPCRs

Studies have shown that this compound can effectively inhibit the activity of GPCRs involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as chronic inflammation and possibly cancer .

Antimicrobial and Anti-inflammatory Properties

The biological evaluation of similar triazine derivatives has demonstrated notable antimicrobial and anti-inflammatory properties. For instance, compounds structurally related to This compound have shown efficacy against various bacterial strains and inflammatory models .

Antimalarial Activity

In vitro studies have evaluated the antimalarial activity of urea-substituted compounds against chloroquine-resistant strains of Plasmodium falciparum. These studies indicate that urea derivatives can exhibit significant antimalarial activity with IC50 values comparable to leading antimalarial agents .

CompoundIC50 (µM)Selectivity Index (SI)
This compoundTBDTBD
Urea derivative 220.47High
Urea derivative 290.4030

Case Study 1: Inhibition of Inflammatory Pathways

A recent study highlighted the role of similar triazine compounds in inhibiting inflammatory pathways by blocking specific GPCRs. The findings suggest that these compounds could serve as lead candidates for developing anti-inflammatory drugs .

Case Study 2: Antimalarial Efficacy

In a comparative study involving multiple urea derivatives, the compound demonstrated promising antimalarial activity against P. falciparum, showing an IC50 value comparable to established treatments. This positions it as a potential candidate for further development in malaria therapy .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazine-urea derivatives, focusing on substituent effects, molecular properties, and reported applications.

Structural Analogues with Varied Triazine Substituents
Compound Name / Identifier Substituents on Triazine Core Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Reported Applications/Findings
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 4-methyl, 6-methylamino, piperidinyl linkage Bulky 2-oxaadamantyl group; piperidine linker Not specified Investigated for kinase inhibition (medicinal)
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea 4-methoxy, 6-methyl Dichlorophenyl urea; lacks dimethylamino group ~326.18 (calc.) Agrochemical candidate (herbicidal activity inferred)
SGT-405(3,6) 3,6-dimethyl, 4-(4-methylbenzoyl) Dual triazine cores; benzoyl substituents ~434.4 (calc.) Material science applications (e.g., supramolecular chemistry)

Key Observations :

  • Dimethylamino vs.
  • Aryl Substituent Effects : The 2-methoxy-5-methylphenyl group in the target compound differs from dichlorophenyl () or 4-methylphenyl () moieties. Chlorinated aryl groups () typically increase hydrophobicity and herbicidal potency, while methoxy-methyl substitution may optimize solubility for medicinal use.
Agrochemical Analogues (Triazine Sulfonylureas)

lists methyl ester derivatives of triazine sulfonylureas (e.g., metsulfuron-methyl). While structurally distinct (sulfonylurea vs. urea linkage), these share a 4-methoxy-6-methyl-triazine core. The target compound’s dimethylamino group at position 4 could reduce herbicidal activity compared to sulfonylureas, as electron-donating groups on triazines often diminish efficacy in weed control .

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